Tanghinigenin

Description

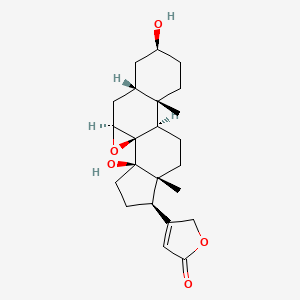

Structure

3D Structure

Properties

CAS No. |

6875-16-7 |

|---|---|

Molecular Formula |

C23H32O5 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O5/c1-20-6-3-15(24)10-14(20)11-18-23(28-18)17(20)5-7-21(2)16(4-8-22(21,23)26)13-9-19(25)27-12-13/h9,14-18,24,26H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,20-,21+,22+,23+/m0/s1 |

InChI Key |

XHBYSYUHABSUKR-IZFNFCPSSA-N |

SMILES |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C[C@H]4C[C@H]5[C@]3([C@]1(CC[C@@H]2C6=CC(=O)OC6)O)O5)O)C |

Canonical SMILES |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

Origin of Product |

United States |

Isolation and Dereplication of Tanghinigenin

Botanical Sources of Tanghinigenin

Tanghinigenin has been primarily identified and isolated from plants belonging to the Cerbera genus of the Apocynaceae family. These plants are native to tropical Asia, Australia, and the Pacific islands. stuartxchange.org

Isolation from Cerbera manghas L. Seeds

The seeds of Cerbera manghas L., commonly known as the sea mango, are a significant source of tanghinigenin. stuartxchange.orgbiocrick.com Research has detailed the isolation of tanghinigenin and other related cardiac glycosides from these seeds. stuartxchange.orgbiocrick.comresearchgate.net The process typically involves extraction from the seeds followed by various purification steps. In addition to tanghinigenin, other compounds such as 17α-tanghinigenin and various glycosides of tanghinigenin have also been identified in the seeds. ias.ac.in

Occurrence in Cerbera odollam Gaertn. (Leaves and Seeds)

Tanghinigenin is also a known constituent of Cerbera odollam Gaertn., another closely related species often referred to as the "suicide tree." nparks.gov.sggbif.org The compound has been isolated from both the leaves and seeds of this plant. researchgate.nettjnpr.org Studies have shown that the leaves of C. odollam contain tanghinigenin along with its 17α-isomer. researchgate.net The seeds are also a rich source of various cardiac glycosides, including derivatives of tanghinigenin. nparks.gov.sgtjnpr.org The presence of these compounds contributes to the well-documented toxicity of the plant. nparks.gov.sggbif.org

Advanced Methodologies for Isolation and Purification

The isolation and structural elucidation of tanghinigenin rely on a combination of modern analytical techniques.

Chromatographic Techniques (e.g., UHPLC)

Chromatographic methods are fundamental to the separation and purification of tanghinigenin from crude plant extracts. Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique employed for this purpose. semanticscholar.orgfrontiersin.orgnih.gov UHPLC systems, often coupled with mass spectrometry (MS), allow for the rapid and efficient separation of complex mixtures of compounds, enabling the isolation of pure tanghinigenin. frontiersin.orgnih.gov The high resolution and sensitivity of UHPLC-MS/MS make it an invaluable tool for the quantitative analysis and purification of tanghinigenin from its botanical sources. semanticscholar.orgnih.gov

Structural Characterization Techniques (e.g., Spectroscopic Methods, X-ray Analysis)

Once isolated, the precise chemical structure of tanghinigenin is determined using a suite of spectroscopic and analytical methods.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for elucidating the molecular structure. mdpi.comresearchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy helps identify functional groups present. mdpi.comresearchgate.net Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations of Tanghinigenin

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of all terpenoids, including steroids, originates from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com

The direct precursors for the cardenolide steroid core are believed to be common plant sterols (phytosterols) or cholesterol. mpg.deoup.com A pivotal and committed step in the pathway is the conversion of these sterols into pregnenolone. mpg.de Pregnenolone is a crucial intermediate, often referred to as a "mother of all steroid hormones" in mammals, and serves as the precursor for the biosynthesis of plant steroids as well. mpg.de The pathway proceeds from this C21 steroid intermediate through a series of oxidative reactions to form the C23 cardenolide scaffold. oup.com

The general proposed pathway involves the conversion of cholesterol or other phytosterols (B1254722) through several steps to generate the final cardenolide aglycone, digitoxigenin, which is then subject to further modifications like glycosylation. oup.com While the complete pathway to tanghinigenin is not fully elucidated, it follows this general scheme, starting from sterol precursors and proceeding through pregnane-type intermediates. biorxiv.orgchemrxiv.org

Enzymatic Steps in the Formation of the Tanghinigenin Scaffold

The formation of the tanghinigenin scaffold is a multi-enzyme process, transforming a basic sterol into the complex cardenolide structure. While research is ongoing, several key enzymatic steps have been identified in the broader cardenolide pathway, which are applicable to tanghinigenin.

A critical initial step is the side-chain cleavage of cholesterol or phytosterols to produce pregnenolone. This reaction is catalyzed by cytochrome P450 enzymes of the CYP87A family. mpg.de These enzymes have been identified in distant plant families like Digitalis purpurea (foxglove) and Calotropis procera, indicating a conserved entry point into the cardenolide pathway. mpg.de

Following the formation of pregnenolone, the steroid core undergoes a series of modifications. Key enzyme families involved include:

3β-hydroxysteroid dehydrogenases (3β-HSD): These enzymes are involved in the modification of the hydroxyl group at the C-3 position of the steroid nucleus. oup.com

Progesterone (B1679170) 5β-reductases (P5βR): These enzymes are crucial for establishing the characteristic cis-fusion of the A and B rings of the steroid core. oup.com

2-oxoglutarate-dependent dioxygenases (2-OGDs): Recent research has identified these enzymes as responsible for key hydroxylation steps. Specifically, they are proposed to catalyze the 14β-hydroxylation and 21-oxygenation of the steroid core, which are defining features of cardenolides. biorxiv.org

The final step in the formation of the aglycone scaffold is the creation of the butenolide (lactone) ring at the C-17 position, a reaction sequence that is still being actively investigated. Once the tanghinigenin aglycone is formed, it can be further modified, most commonly by glycosylation at the C-3 hydroxyl group, where sugar moieties are attached. benthamscience.com

| Enzyme Family | Proposed Function in Cardenolide Biosynthesis | Reference |

|---|---|---|

| Cytochrome P450 (CYP87A) | Catalyzes the conversion of sterols (cholesterol/phytosterols) to pregnenolone. | mpg.de |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Modifies the C-3 hydroxyl group of the steroid core. | oup.com |

| Progesterone 5β-reductase (P5βR) | Establishes the A/B cis-ring fusion. | oup.com |

| 2-oxoglutarate-dependent dioxygenase (2-OGD) | Performs key hydroxylations, such as at the 14β and 21 positions. | biorxiv.org |

| Glycosyltransferases | Attaches sugar moieties to the aglycone at the C-3 position. | benthamscience.com |

Investigating Analogues and Related Biosynthetic Products

Tanghinigenin is part of a larger family of structurally related cardenolides produced by plants, particularly within the Apocynaceae family to which Cerbera species belong. ikiam.edu.ec These plants often produce a mixture of cardenolides that are biosynthetic derivatives or analogues of each other.

In the leaves and seeds of Cerbera odollam and Cerbera manghas, tanghinigenin is found alongside a variety of related compounds. These often differ by the nature of the sugar attached at the C-3 position or by minor modifications to the steroid scaffold itself. Common analogues include:

Deacetyltanghinin (B1259445): A derivative of tanghinin (B1259762) where an acetyl group has been removed. acs.org

Neriifolin: A cardenolide that shares a similar biosynthetic origin. Both 17α- and 17β-isomers are often found. nih.gov

Cerberin: Another prominent cardenolide found in Cerbera species. nih.gov

Thevetosides: Glycosides derived from the tanghinigenin aglycone, such as gentiobiosyl-thevetoside and glucosyl-thevetoside. yok.gov.tr

Acofriosides: Glycosides of tanghinigenin where the sugar attached is L-acofriose. jst.go.jp

The co-occurrence of these compounds suggests they arise from a branched biosynthetic pathway where common intermediates are channeled towards different final products through the action of specific tailoring enzymes, such as different glycosyltransferases or acetyltransferases. The presence of 17α and 17β isomers (e.g., of neriifolin) points to the action of specific isomerases or reductases late in the pathway. acs.org

| Compound Name | Relationship to Tanghinigenin | Source Species (Example) | Reference |

|---|---|---|---|

| Deacetyltanghinin | Derivative | Cerbera odollam, Cerbera manghas | acs.org |

| Neriifolin (17α and 17β) | Related Cardenolide | Cerbera odollam | nih.gov |

| Cerberin | Related Cardenolide | Cerbera odollam | nih.gov |

| Gentiobiosyl-thevetoside | Glycoside of Tanghinigenin | Cerbera sp. | yok.gov.tr |

| Tanghinigenin-3-O-α-L-acofrioside | Glycoside of Tanghinigenin | Cerbera sp. | yok.gov.tr |

Biological Activities of Tanghinigenin in in Vitro Models

Antineoplastic and Cytotoxic Potentials

Tanghinigenin has shown promise for its antineoplastic and cytotoxic capabilities against various cancer cell lines. smolecule.combjmu.edu.cn Research indicates that this compound can inhibit the growth and proliferation of cancer cells, making it a subject of interest for potential therapeutic applications. researchgate.net

Efficacy in Human Promyelocytic Leukemia (HL-60) Cell Models

Antiproliferative Effects in Other Cancer Cell Lines

Beyond leukemia, Tanghinigenin has demonstrated antiproliferative effects against a range of other human cancer cell lines. researchgate.netnih.gov These include:

Human Hepatocellular Carcinoma (HepG2): Research has shown that Tanghinigenin can inhibit the proliferation of liver cancer cells. researchgate.netjci.org

Oral Human Epidermoid Carcinoma (KB): The compound has also been found to have antiproliferative properties against this type of oral cancer. researchgate.net

Human Breast Cancer: Studies have indicated that Tanghinigenin can inhibit the growth of breast cancer cells. researchgate.net

Human Small Cell Lung Cancer: The compound has also shown antiproliferative activity against this form of lung cancer. researchgate.net

The cytotoxic effects of Tanghinigenin have been observed across these different cancer types, highlighting its broad-spectrum potential. researchgate.net

Apoptosis Induction

Dose- and Time-Dependent Apoptotic Effects

The induction of apoptosis by Tanghinigenin in cancer cells is both dose- and time-dependent. This means that as the concentration of Tanghinigenin increases, so does the rate of apoptosis. iiarjournals.org Similarly, the longer the cancer cells are exposed to the compound, the more cells will undergo programmed cell death. nih.govnih.gov

Cellular Markers and Morphological Changes Associated with Apoptosis

The process of apoptosis is characterized by a series of distinct cellular and morphological changes. When treated with Tanghinigenin, cancer cells exhibit these classic signs of apoptosis. nih.gov

Cellular Markers:

Caspase Activation: A central feature of apoptosis is the activation of a family of enzymes called caspases. thermofisher.com Studies have shown that Tanghinigenin treatment leads to the activation of key initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.gov Caspase-8 is typically associated with the extrinsic (death receptor) pathway of apoptosis, while caspase-9 is linked to the intrinsic (mitochondrial) pathway. bio-rad-antibodies.cominvivogen.com The activation of caspase-3 is a common downstream event that carries out the dismantling of the cell. teachmeanatomy.info

Fas/FasL Upregulation: Research has demonstrated that Tanghinigenin can increase the protein levels of Fas and its ligand (FasL). nih.gov The interaction between Fas and FasL is a critical step in initiating the extrinsic apoptotic pathway. nih.gov

Annexin V Staining: The externalization of phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis. scielo.br This can be detected using Annexin V binding assays, which have shown positive results in Tanghinigenin-treated cells. nih.gov

DNA Fragmentation: A hallmark of later-stage apoptosis is the breakdown of DNA into smaller fragments. teachmeanatomy.infothermofisher.com This has been observed in cells treated with Tanghinigenin. nih.gov

Morphological Changes: Apoptotic cells undergo characteristic structural changes that can be observed under a microscope. thermofisher.comscielo.br These include:

Cell Shrinkage: The cell loses volume and becomes smaller. scielo.bryoutube.com

Chromatin Condensation (Pyknosis): The genetic material within the nucleus clumps together. teachmeanatomy.infoyoutube.com

Nuclear Fragmentation (Karyorrhexis): The nucleus breaks into smaller pieces. teachmeanatomy.infoyoutube.com

Formation of Apoptotic Bodies: The cell breaks down into smaller, membrane-enclosed fragments called apoptotic bodies, which are then cleared away by other cells. teachmeanatomy.infoyoutube.com

These morphological changes have been documented in cancer cells following exposure to Tanghinigenin. nih.gov

Molecular Mechanisms of Action of Tanghinigenin

Modulation of Apoptosis Signaling Pathways

Tanghinigenin actively influences the cellular machinery responsible for apoptosis, a critical process for removing damaged or unwanted cells. Its pro-apoptotic effects are mediated through the activation of specific signaling cascades. nih.gov

Caspase Cascade Activation (Caspase-3, Caspase-8, and Caspase-9)

A key mechanism through which tanghinigenin induces apoptosis is by triggering the caspase cascade, a family of cysteine proteases that play a central role in the execution of apoptosis. nih.gov Research has shown that tanghinigenin treatment leads to the activation of initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govabcam.com

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external death signals. plos.orgcreative-diagnostics.com Its activation by tanghinigenin suggests an engagement of this pathway. nih.gov Concurrently, the activation of caspase-9, the primary initiator caspase of the intrinsic (or mitochondrial) pathway, indicates that tanghinigenin also induces internal cellular stress leading to apoptosis. nih.govplos.org The intrinsic pathway is often initiated by factors such as DNA damage or severe cellular stress. scielo.brmdpi.com

Ultimately, both the extrinsic and intrinsic pathways converge on the activation of executioner caspases like caspase-3. plos.orgnih.gov The activation of caspase-3 by tanghinigenin is a critical step that leads to the cleavage of various cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Table 1: Tanghinigenin's Effect on Caspase Activation

| Caspase | Role in Apoptosis | Activation by Tanghinigenin |

|---|---|---|

| Caspase-3 | Executioner caspase | Activated nih.gov |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Activated nih.gov |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Activated nih.gov |

Role of Fas/FasL Interactions

Further elucidating its role in the extrinsic apoptotic pathway, studies have demonstrated that tanghinigenin upregulates the expression of Fas and Fas ligand (FasL) proteins. nih.gov The Fas receptor (also known as CD95) and its ligand, FasL, are critical components of the death receptor pathway. creative-diagnostics.comgsea-msigdb.orgfrontiersin.org When FasL binds to the Fas receptor on the surface of a cell, it initiates a signaling cascade that leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, thereby triggering apoptosis. gsea-msigdb.orgfrontiersin.org The observed increase in Fas and FasL levels upon tanghinigenin treatment provides a direct link between the compound and the initiation of the extrinsic apoptotic pathway. nih.gov

Interaction with Ion Homeostasis and Transporters

In addition to its direct influence on apoptotic signaling, tanghinigenin significantly impacts the delicate balance of ions within the cell, a process known as ion homeostasis. This disruption is primarily mediated through its interaction with key ion transporters.

Na+/K+-ATPase Inhibition and Its Downstream Signaling

Tanghinigenin, like other cardiac glycosides, is a known inhibitor of the Na+/K+-ATPase pump. ontosight.ainih.govmdpi.com This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively pumping Na+ out of the cell and K+ into the cell. mdpi.com

Inhibition of the Na+/K+-ATPase by tanghinigenin leads to an increase in the intracellular concentration of Na+. mdpi.comresearchgate.net This alteration in the sodium gradient subsequently affects the function of other ion exchangers, notably the sodium-calcium (Na+/Ca2+) exchanger, leading to an increase in intracellular calcium levels. mdpi.comresearchgate.net This rise in intracellular calcium can trigger a variety of downstream signaling pathways, some of which are involved in apoptosis. mdpi.comjustintimemedicine.com

The signaling cascade initiated by Na+/K+-ATPase inhibition can also involve the activation of protein kinases such as Src, which can then transactivate other receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). frontiersin.org This can lead to the activation of further downstream pathways, including the Ras/Raf/MEK/ERK pathway, which can have context-dependent roles in cell survival and apoptosis. frontiersin.org

Investigation of Na+/K+-ATPase Independent Mechanisms ("Off-Target" Effects)

While the inhibition of Na+/K+-ATPase is a primary mechanism of action for cardiac glycosides, there is growing evidence for "off-target" effects that are independent of this pump's inhibition. mdpi.comnih.gov These off-target effects refer to the compound's ability to interact with other cellular components and signaling pathways. nih.govyoutube.com For tanghinigenin, while its primary effects are linked to Na+/K+-ATPase, the full spectrum of its potential off-target interactions is an area of ongoing investigation. dntb.gov.uamedchemexpress.com Some studies on other cardiac glycosides have suggested interactions with various cellular proteins and signaling molecules that are not directly tied to ion transport. mdpi.comresearchgate.net

Impact on Intracellular Calcium Levels

Table 2: Summary of Tanghinigenin's Molecular Mechanisms

| Mechanism | Key Molecular Target/Process | Downstream Effect |

|---|---|---|

| Apoptosis Modulation | Caspase Cascade (Caspase-3, -8, -9) | Activation, leading to programmed cell death nih.gov |

| Fas/FasL Interaction | Upregulation, initiating the extrinsic apoptotic pathway nih.gov | |

| Ion Homeostasis | Na+/K+-ATPase | Inhibition, leading to increased intracellular Na+ ontosight.ainih.gov |

| Intracellular Calcium | Increased levels, triggering apoptotic signaling mdpi.comresearchgate.net | |

| Off-Target Effects | Various cellular proteins (under investigation) | Potential modulation of other signaling pathways mdpi.comnih.gov |

Interference with Cell Cycle Progression

Tanghinigenin, a cardiac glycoside, has been shown to exert its anticancer effects in part by interfering with the normal progression of the cell cycle. The cell cycle is a highly regulated series of events that leads to cell growth and division. wikipedia.org Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation.

Studies have indicated that cardiac glycosides as a class can induce changes in the cell cycle, specifically by causing a blockage in the S and G2/M phases. mdpi.com The S phase is characterized by DNA synthesis, while the G2 phase is a period of growth and preparation for mitosis (M phase), where the cell divides. By arresting cells in these phases, tanghinigenin can inhibit the proliferation of cancer cells. For instance, research on various cancer cell lines has demonstrated that cardiac glycosides can halt cell cycle progression, preventing the cells from dividing and thus controlling tumor growth. mdpi.com

The precise mechanisms by which tanghinigenin interferes with the cell cycle are complex and can involve the modulation of various proteins that act as checkpoints and regulators. These proteins, such as cyclins and cyclin-dependent kinases (CDKs), ensure that each phase of the cell cycle is completed correctly before the next one begins. wikipedia.org Disruption of these regulatory networks by compounds like tanghinigenin can lead to cell cycle arrest and, subsequently, apoptosis or programmed cell death.

Modulation of Key Regulatory Proteins (e.g., NF-κB, Mcl-1)

A significant aspect of tanghinigenin's molecular mechanism of action involves the modulation of key regulatory proteins that are crucial for cancer cell survival and proliferation, such as Nuclear Factor-kappa B (NF-κB) and Myeloid Cell Leukemia-1 (Mcl-1).

NF-κB:

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating the immune response, inflammation, and cell survival. In many types of cancer, NF-κB is constitutively active, promoting the expression of genes that prevent apoptosis and support tumor growth and metastasis. mdpi.com Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway. mdpi.com This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitor of NF-κB. researchgate.net By suppressing NF-κB activity, tanghinigenin can sensitize cancer cells to apoptosis and inhibit their proliferation. jci.orgdntb.gov.ua Perturbations in intracellular calcium levels, a known effect of cardiac glycosides, have also been linked to the activation of NF-κB signaling pathways. mdpi.com

Mcl-1:

Myeloid Cell Leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. It is a critical survival factor for many cancer cells, and its overexpression is often associated with resistance to chemotherapy. mdpi.commdpi.com A number of cardiac glycosides have been found to downregulate the expression of Mcl-1, making it a key target for their anticancer effects. mdpi.com The reduction of Mcl-1 levels can occur at the protein level, with some cardiac glycosides promoting its degradation. mdpi.com By decreasing the amount of Mcl-1, tanghinigenin can shift the balance within the cell towards apoptosis, leading to the death of cancer cells. The modulation of Mcl-1 is considered a significant and widespread effect of cardiac glycosides in cancer cell lines. mdpi.com

The table below summarizes the key regulatory proteins modulated by cardiac glycosides and their general function in cancer.

| Regulatory Protein | General Function in Cancer | Effect of Cardiac Glycoside Modulation |

| NF-κB | Promotes inflammation, cell survival, and proliferation | Inhibition of activity, leading to increased apoptosis |

| Mcl-1 | Prevents apoptosis, promotes cell survival | Downregulation of expression, leading to increased apoptosis |

Structure Activity Relationship Sar Studies of Tanghinigenin and Its Analogues

Identification of Pharmacophoric Features within the Cardenolide Scaffold

The fundamental framework for the biological activity of cardenolides, including tanghinigenin, is the pharmacophore, which comprises the essential structural elements required for interaction with the Na+/K+-ATPase pump. acs.org This pharmacophore consists of a steroid nucleus and a lactone ring. acs.orgwikipedia.org The steroid core, with its four fused rings, provides the basic structure, while the unsaturated lactone ring at the C17 position is a critical feature. acs.orgamu.edu.az

Key pharmacophoric features of the cardenolide scaffold include:

The Unsaturated Lactone Ring: The butenolide ring attached at C17 is crucial for the cardiotonic activity. amu.edu.az Alterations to this ring, such as reduction of the double bond, can lead to a substantial decrease in inhibitory potency. acs.org

Role of the Glycone Moiety on Biological Activity and Binding Affinity

While the aglycone (the non-sugar part) is responsible for the intrinsic biological activity, the glycone (sugar) moiety significantly modulates the compound's potency and pharmacokinetic properties. researchgate.netnih.gov The sugar portion itself does not possess digitalis-like activity but its attachment to the C3 position of the steroid nucleus can dramatically enhance the activity of the aglycone. core.ac.uk

Studies have shown that the type and length of the sugar chain attached to the aglycone affect its biological activity. acs.org For instance, the attachment of different sugars to the same aglycone can result in a wide range of potencies. core.ac.uk The first sugar in a multi-sugar chain often makes the most significant contribution to binding affinity. core.ac.uk The glycone moiety is thought to enhance the water solubility of the molecule and influence its binding to the Na+/K+-ATPase receptor. wikipedia.orgamu.edu.az However, some research suggests that modifications to the sugar have a lesser impact on potency compared to changes in the steroid core or lactone ring. acs.orgnih.gov

Significance of the Aglycone Structure (e.g., Stereochemistry, Substituent Effects)

The aglycone, or genin, is the non-sugar component of a glycoside and is fundamental to its biological activity. wisdomlib.orgwikipedia.org In the case of tanghinigenin, the aglycone structure, including its stereochemistry and the presence of various substituents, plays a pivotal role in its interaction with the Na+/K+-ATPase. acs.orgamu.edu.aznih.gov

Key aspects of the aglycone's significance include:

Stereochemistry: The specific three-dimensional arrangement of atoms in the steroid nucleus is critical. As mentioned, the cis-fusion of the C/D rings is a hallmark of active cardenolides. amu.edu.az The stereochemistry at other chiral centers also influences the molecule's conformation and its fit into the receptor binding site.

Substituent Effects: The presence and position of hydroxyl (-OH) groups on the steroid core can affect the molecule's polarity and its binding interactions. For example, the number and location of hydroxyl groups can alter the solubility and potency of the cardiac glycoside. uconn.edu

Lactone Ring Structure: The unsaturated nature of the butenolide lactone ring at C17 is essential for activity. Any modification that alters the structure of this lactone ring can lead to a loss of the characteristic cardiac action. amu.edu.az

Comparative SAR Analysis with Structurally Related Cardiac Glycosides (e.g., Tanghinin (B1259762), Deacetyltanghinin (B1259445), Neriifolin)

Comparative SAR analyses of tanghinigenin with its closely related analogues, such as tanghinin, deacetyltanghinin, and neriifolin, provide valuable insights into the structural requirements for activity. These compounds often differ by the nature of the sugar moiety or by minor substitutions on the aglycone.

For instance, tanghinin and deacetyltanghinin are glycosides of tanghinigenin. Studies have shown that these compounds, along with neriifolin, exhibit cytotoxic activities. globinmed.comresearchgate.net A comparative study of various cardiac glycosides, including digoxin (B3395198) and ouabain, revealed marked differences in their cytotoxic potency and selectivity. nih.gov The cytotoxic activities of 7,8-dehydrocerberin, deacetyltanghinin, and tanghinin have been evaluated against various cancer cell lines. researchgate.netglomis.compreprints.org Neriifolin, another related cardiac glycoside, has also demonstrated significant biological activity, including the induction of apoptosis in cancer cells. globinmed.comglomis.com

| Compound | Structural Difference from Tanghinigenin | Reported Biological Activity |

| Tanghinin | Glycoside of tanghinigenin | Cytotoxic activity against various cancer cell lines. globinmed.comresearchgate.net |

| Deacetyltanghinin | Deacetylated form of tanghinin | Cytotoxic activity against various cancer cell lines. globinmed.comresearchgate.net |

| Neriifolin | Different aglycone (digitoxigenin) | Cytotoxic and apoptotic activity in cancer cells. globinmed.comglomis.com |

Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking)

In recent years, computational methods have become indispensable tools for elucidating the SAR of complex molecules like tanghinigenin. oncodesign-services.com These in silico techniques complement experimental studies by providing detailed insights into the molecular interactions that govern biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.govfrontiersin.org By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govscholarsresearchlibrary.com These models use molecular descriptors that quantify various physicochemical properties of the molecules. tubitak.gov.trnih.gov Successful QSAR models can have high predictive capability, as indicated by statistical parameters like R² and Q².

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like tanghinigenin) when it binds to a receptor (like the Na+/K+-ATPase). frontiersin.orgscholarsresearchlibrary.com This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. nih.govnih.gov Docking studies have been instrumental in understanding how cardiac glycosides interact with their target and can guide the design of new analogues with improved affinity and selectivity. acs.orgnih.gov

These computational approaches, often used in combination, provide a powerful platform for rational drug design, enabling the prediction of biological activity and the optimization of lead compounds. nih.govtubitak.gov.tr

Chemical Synthesis and Derivatization of Tanghinigenin and Its Analogues

Synthetic Strategies for the Cardenolide Core

The total synthesis of cardenolides like tanghinigenin is a formidable task that requires sophisticated strategies to assemble the polycyclic steroid core with precise stereochemical control. rsc.orgrsc.org The core is characterized by a cis-trans-cis ring fusion and specific oxygenation patterns, including the crucial 14β-hydroxyl group. thieme-connect.com

Key synthetic strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately before being joined. mdpi.comchemrxiv.org Modern synthetic methodologies have proven invaluable in overcoming the challenges associated with constructing this complex scaffold. rsc.org

Common strategies for elaborating the cardenolide core include:

Building from a known steroid precursor: Many syntheses begin with a more readily available steroid, such as an androstane (B1237026) derivative, and then perform a series of stereoselective transformations to introduce the required functional groups. researchgate.net

Cross-Coupling Reactions: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, have provided powerful tools for attaching the C17 butenolide lactone ring to the steroid D-ring, a sterically hindered position. rsc.orgmdpi.com

Introduction of Key Oxygenation: The introduction of the 14β-hydroxyl group is a classic challenge in cardenolide synthesis. The Mukaiyama hydration is one method employed to install this functionality. mdpi.com

Ring Construction and Rearrangement: Some approaches build the ring system through cyclization reactions. For example, a ring-closing metathesis (RCM) can be used to form a seven-membered ring, which is then further manipulated. organic-chemistry.org Ring-contraction strategies, like the Favorskii rearrangement, have also been used to construct the five-membered D-ring from a cyclohexanone (B45756) precursor. organic-chemistry.org

Oxidation Methodologies: Selective oxidation reactions are critical. For instance, the Saegusa–Ito oxidation can be used to create an α,β-unsaturated ketone, a key intermediate for further functionalization. mdpi.com C-H oxidation techniques are also emerging as a powerful way to increase synthetic efficiency by directly functionalizing the carbon skeleton. rsc.org

A recent total synthesis of the related cardenolides acospectoside A and acovenoside B illustrates a modern approach. mdpi.com The synthesis of the aglycone started from a known steroid intermediate and involved a sequence featuring a Saegusa–Ito oxidation to form an enone, followed by a Mukaiyama hydration to install the C14-hydroxyl group, and a Stille coupling to append the butenolide moiety. mdpi.com

Table 1: Key Reactions in Cardenolide Core Synthesis

| Reaction Type | Purpose | Example Method | Reference |

|---|---|---|---|

| C-C Bond Formation | Attachment of C17 butenolide ring | Stille Coupling | rsc.orgmdpi.com |

| Oxidation | Introduction of C14-OH group | Mukaiyama Hydration | mdpi.com |

| Oxidation | Formation of α,β-unsaturated ketone | Saegusa–Ito Oxidation | mdpi.com |

| Ring Formation | Construction of cyclopentane (B165970) D-ring | Favorskii Rearrangement | organic-chemistry.org |

Stereoselective Glycosidation for Tanghinigenin Glycosides

Glycosylation, the attachment of a sugar unit to the C3-hydroxyl group of the aglycone, is a critical step in the synthesis of tanghinigenin glycosides. The stereochemical outcome of this reaction—whether the α or β anomer is formed—is crucial for biological activity. mdpi.com Achieving high stereoselectivity is a significant challenge in carbohydrate chemistry. frontiersin.orgnih.gov

Several methods have been developed for stereoselective O-glycosylation: mdpi.com

Koenigs-Knorr Glycosylation: A classical method that typically involves the use of a glycosyl halide (e.g., bromide) as the donor, often activated by a silver or mercury salt. mdpi.com

Helferich Glycosylation: This method uses a glycosyl acetate (B1210297) as the donor, activated by a Lewis acid catalyst such as stannic chloride or boron trifluoride etherate. mdpi.com An improved Helferich method using a combination of boron trifluoride etherate and a base (like triethylamine (B128534) or pyridine) has been shown to proceed under mild conditions and can provide high stereoselectivity. mdpi.com

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly effective glycosyl donors that can be activated under mild acidic conditions (e.g., with TMSOTf or BF3·OEt2). organic-chemistry.orgmdpi.com The stereochemical outcome can often be controlled by the choice of solvent and the nature of the protecting group at the C2 position of the sugar. organic-chemistry.org

Neighboring Group Participation: A protecting group at the C2 position of the glycosyl donor (e.g., an acetyl group) can participate in the reaction to form a cyclic intermediate, which blocks one face of the molecule and directs the incoming alcohol to attack from the opposite face, typically leading to the formation of a 1,2-trans glycosidic linkage. mdpi.com

Protecting-Group-Free Strategies: To improve efficiency, strategies for glycosylation on unprotected sugar donors are being developed, though these are often challenging. beilstein-journals.org

A stepwise glycosylation strategy is often preferred when synthesizing complex oligosaccharide chains on an aglycone, as this can provide better control over the formation of each glycosidic linkage. mdpi.com The choice of glycosyl donor, acceptor, promoter, and reaction conditions are all critical factors that must be optimized to achieve the desired stereoselective synthesis of tanghinigenin glycosides. mdpi.comorganic-chemistry.org

Table 2: Common Methods for Stereoselective Glycosylation

| Method | Glycosyl Donor | Typical Promoter/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl Halide | Silver(I) or Mercury(II) salts | Classical, widely used method. | mdpi.com |

| Helferich | Glycosyl Acetate | Lewis Acids (e.g., BF3·OEt2, SnCl4) | Uses stable glycosyl acetates. | mdpi.com |

| Trichloroacetimidate | Glycosyl Trichloroacetimidate | Lewis/Brønsted Acids (e.g., TMSOTf) | Highly reactive donors, mild conditions. | organic-chemistry.orgmdpi.com |

Design and Synthesis of Novel Tanghinigenin Derivatives for Targeted Modifications

The synthesis of novel derivatives of tanghinigenin is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with enhanced or novel biological activities. researchgate.netresearchgate.net Modifications can be targeted to various parts of the molecule, including the steroid core, the butenolide lactone, or the sugar moiety. researchgate.net

The design of new derivatives is often guided by computational studies and an understanding of the target protein, such as the Na+/K+-ATPase. mdpi.com The goal is to create analogues that may be more selective for cancer cells, have better bioavailability, or overcome resistance mechanisms. researchgate.net

Synthetic modifications reported for cardenolides include:

Modification of the Steroid Core: Introducing or altering functional groups on the steroid nucleus can significantly impact activity. For example, adding an acetoxy group or an epoxy group can alter cytotoxicity. researchgate.net

Derivatization of Hydroxyl Groups: The hydroxyl groups on the steroid skeleton can be esterified or etherified to produce new derivatives. For instance, acetyltanghinigenin is a derivative where the C3-hydroxyl group is acetylated. ontosight.ai

Modification of the Lactone Ring: Changes to the butenolide ring are also a target for derivatization, as this group is often critical for binding to the Na+/K+-ATPase.

Synthesis of Hybrid Molecules: A promising approach involves linking the cardenolide to another pharmacophore to create a hybrid compound with dual or enhanced activity. mdpi.com

The synthesis of these derivatives often relies on semi-synthetic approaches starting from the natural product, which is isolated from plant sources like Cerbera odollam or Cerbera manghas. researchgate.netdntb.gov.ua For example, 17βH-tanghinigenin has been obtained from these plants and can serve as a starting material for further chemical modification. researchgate.netresearchgate.net These semi-synthetic strategies allow for the targeted modification of specific functional groups to generate a library of novel compounds for biological evaluation. researchgate.net

Chemoenzymatic Approaches in Tanghinigenin Synthesis

Chemoenzymatic synthesis combines the advantages of chemical catalysis with the high selectivity and mild reaction conditions of biocatalysis. nih.govmdpi.com This approach is increasingly being explored for the synthesis of complex natural products like tanghinigenin, offering sustainable and efficient alternatives to purely chemical routes. nih.govrsc.org

Enzymes can be used for several key transformations in cardenolide synthesis:

Biosynthesis of Precursors: The early steps of cardenolide biosynthesis, which convert sterol precursors into the pregnane (B1235032) core, are catalyzed by enzymes such as progesterone (B1679170) 5β-reductase (St5βR) and 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov Researchers have successfully established a yeast plasmid containing a cardenolide biosynthetic module capable of producing a central pregnane intermediate from pregnenolone. nih.gov This demonstrates the potential of using engineered microorganisms to produce key building blocks for cardenolide synthesis.

Enzymatic Glycosylation: Glycosyltransferases are nature's catalysts for forming glycosidic bonds with perfect regio- and stereoselectivity. rsc.orgnih.gov While their use can be challenging due to expression and cofactor requirements, they offer a powerful tool for synthesizing specific glycosides. nih.gov

Glycosynthases: An alternative is the use of "glycosynthases," which are engineered glycoside hydrolase mutants. These enzymes are designed to catalyze the formation of glycosidic bonds without the risk of hydrolyzing the product, providing an efficient route to valuable glycans. nih.gov

Selective Functionalization: Enzymes like peroxidases and cytochrome P450 monooxygenases can catalyze highly selective oxidation and halogenation reactions on complex scaffolds, often at positions that are difficult to access with traditional chemical reagents. nih.govudel.edu This could be applied to introduce hydroxyl groups or other functionalities onto the tanghinigenin core in a controlled manner.

The integration of enzymatic steps, such as the synthesis of a glycosyl donor or the selective functionalization of an intermediate, with traditional organic synthesis provides a powerful and flexible platform for the efficient construction of tanghinigenin and its analogues. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Class / Type |

|---|---|

| Tanghinigenin | Cardenolide Aglycone |

| Acetyltanghinigenin | Tanghinigenin Derivative |

| 17βH-Tanghinigenin | Tanghinigenin Stereoisomer |

| Acospectoside A | Cardenolide Glycoside |

| Acovenoside B | Cardenolide Glycoside |

| Pregnenolone | Steroid Precursor |

Advanced Analytical Methodologies for Tanghinigenin Research

Quantitative Mass Spectrometry for Metabolomic Profiling

Quantitative mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and the ability to analyze a wide array of metabolites in complex biological samples. silantes.comnih.gov This is particularly relevant for the study of tanghinigenin and other cardiac glycosides, which are often present in intricate biological matrices.

Research Findings:

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are at the forefront of quantitative metabolomics. nih.gov These methods allow for both the identification and quantification of metabolites. silantes.com In targeted metabolomics, specific metabolites are quantified with high precision and accuracy, often employing techniques like multiple reaction monitoring (MRM). mdpi.comthermofisher.com This approach is essential for determining the concentration of known compounds like tanghinigenin in a sample.

Untargeted metabolomics, on the other hand, aims to analyze all detectable metabolites within a sample to gain a comprehensive overview of the metabolic state. silantes.commdpi.com Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful platform for such exploratory studies, providing high-resolution separation and accurate mass measurements. nih.govfrontiersin.org This technique can be instrumental in identifying novel metabolites of tanghinigenin or understanding its metabolic pathway. For instance, UPLC-Q-TOF-MS has been successfully used to profile metabolic changes in complex herbal mixtures, identifying numerous compounds within a short analysis time. nih.govnih.gov

The process of quantitative analysis using mass spectrometry typically involves the following steps:

Sample Ionization: The sample is introduced into the mass spectrometer and ionized. thermofisher.com

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). thermofisher.comyoutube.com

Detection: The separated ions are detected, and their abundance is measured. youtube.com

For enhanced confidence in metabolite identification, tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) is employed, where specific ions are fragmented to produce a characteristic pattern. thermofisher.com

Table 1: Key Mass Spectrometry Techniques in Metabolomics

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Targeted and untargeted metabolomics, quantification of known compounds. nih.govmdpi.com | High sensitivity, specificity, and wide applicability. nih.gov |

| UPLC-Q-TOF-MS | Untargeted metabolomic profiling, identification of unknown metabolites. nih.govfrontiersin.org | High resolution, accurate mass measurement, rapid analysis. nih.gov |

| SRM/MRM | Routine quantification of well-characterized compounds in complex matrices. thermofisher.com | High selectivity and sensitivity for targeted analysis. thermofisher.com |

High-Performance Liquid Chromatography-Based Assays for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture, making it ideal for assessing the purity and content of tanghinigenin. drawellanalytical.comresearchgate.net This method relies on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column under high pressure. researchgate.nethumanjournals.com

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is non-polar and the mobile phase is polar. researchgate.net This is suitable for the analysis of many organic compounds, including cardiac glycosides. The separated components are detected as they exit the column by a detector, such as a Diode-Array Detector (DAD). measurlabs.com HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. scioninstruments.commdpi.com

The development of a reliable HPLC method involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector settings. researchgate.net For instance, a study on the analysis of cardiac glycosides in Digitalis lanata utilized a C18 column with a gradient elution of water and acetonitrile (B52724). researchgate.net The method was validated for its accuracy, precision, and linearity, demonstrating its suitability for quality control. researchgate.net

HPLC methods can be used for both qualitative and quantitative analysis. humanjournals.com

Qualitative Analysis: Involves identifying compounds by comparing their retention times with those of known standards.

Quantitative Analysis: Determines the concentration of a compound by measuring the area or height of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.

Table 2: Typical Parameters for HPLC Analysis of Cardiac Glycosides

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Symmetry C18 (75 mm x 4.6 mm, 3.5 µm) researchgate.net | Separation of analytes based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile researchgate.net | Elution of analytes from the column. |

| Flow Rate | 1.0 mL/min researchgate.net | Controls the speed of the mobile phase. |

| Detection | Diode Array Detector (DAD) at 220 nm researchgate.net | Monitors the eluent for absorbing compounds. |

| Column Temperature | 20 °C researchgate.net | Ensures reproducible retention times. |

Spectroscopic Techniques for Conformation and Interaction Studies

Spectroscopic techniques are vital for elucidating the three-dimensional structure (conformation) of molecules like tanghinigenin and for studying their interactions with other molecules. spectroscopyonline.com These methods provide detailed information about molecular structure, bonding, and dynamics. jackwestin.comsketchy.com

Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. jackwestin.comsketchy.com By analyzing the chemical shifts, integration of signals, and spin-spin splitting patterns in an NMR spectrum, the connectivity and spatial arrangement of atoms within a molecule can be determined. jackwestin.comlibretexts.org Both ¹H and ¹³C NMR are routinely used for structural elucidation.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational changes. mdpi.com These techniques measure the vibrational frequencies of chemical bonds. mdpi.com Advanced vibrational techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are particularly useful for studying the stereochemistry of chiral molecules. uantwerpen.be

Electronic circular dichroism (ECD) spectroscopy is another chiroptical technique that is sensitive to the stereochemistry and conformation of molecules. uantwerpen.be It measures the differential absorption of left and right circularly polarized light. scielo.org.za UV-visible spectroscopy can be used to study the interaction of ligands with biomolecules, as changes in the absorption spectrum can indicate binding. scielo.org.za

Table 3: Spectroscopic Techniques for Structural and Interaction Analysis

| Technique | Information Provided | Application in Tanghinigenin Research |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity, and conformation. jackwestin.comslideshare.net | Elucidation of the precise chemical structure of tanghinigenin. |

| Infrared (IR) & Raman Spectroscopy | Functional groups, molecular vibrations, and conformational changes. spectroscopyonline.commdpi.com | Identifying functional groups and studying conformational dynamics. |

| Vibrational Circular Dichroism (VCD) & Raman Optical Activity (ROA) | Stereochemistry and absolute configuration of chiral molecules. uantwerpen.be | Determining the three-dimensional structure of tanghinigenin. |

| Electronic Circular Dichroism (ECD) | Stereochemistry and conformational changes upon interaction. uantwerpen.bescielo.org.za | Studying the conformation of tanghinigenin and its binding to biological targets. |

Method Validation and Standardization for Reproducible Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comparticle.dk It is a critical component of quality assurance in scientific research, ensuring that the results generated are reliable, accurate, and reproducible. wjarr.comresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for analytical method validation. researchgate.net

Research Findings:

The validation of an analytical method typically involves assessing several key performance characteristics:

Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is measured. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels: repeatability (same conditions), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). wjarr.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net It is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A study validating an HPLC-ESI(+)-MS/MS procedure for the quantification of cardiac glycosides reported a limit of detection (LOD) of 0.27 ng/ml and a recovery higher than 94%. nih.gov Another validation study for cardiac glycosides in culinary herbs showed repeatability (RSDr) ranging from 6% to 14% and within-laboratory reproducibility (RSDwR) from 7% to 17%. mdpi.com These examples highlight the importance of reporting validation parameters to demonstrate the reliability of the analytical method.

Table 4: Key Validation Parameters and Their Significance

| Parameter | Definition | Acceptance Criteria Example |

|---|---|---|

| Accuracy | Closeness to the true value. wjarr.com | Recovery of 80-120% mdpi.com |

| Precision (Repeatability) | Agreement under the same operating conditions. wjarr.com | Relative Standard Deviation (RSD) ≤ 2% |

| Linearity | Proportionality of response to concentration. researchgate.net | Correlation coefficient (r²) ≥ 0.99 researchgate.net |

| LOD/LOQ | Lowest detectable/quantifiable amount. researchgate.net | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

Pre Clinical Research Models and in Vitro Experimental Design for Tanghinigenin Investigations

Proteomics and Transcriptomics Approaches for Target Identification and Pathway Elucidation

To understand the molecular mechanisms by which Tanghinigenin exerts its effects, proteomics and transcriptomics are invaluable tools. mdpi.com These approaches allow for a global analysis of changes in protein and gene expression, respectively, within cells following treatment. biorxiv.org By comparing the proteome and transcriptome of treated cells versus untreated controls, researchers can identify specific proteins and signaling pathways that are modulated by the compound. nih.govnih.gov

This methodology has been applied to cardiac glycosides similar to Tanghinigenin to elucidate their mechanisms of action. For instance, a proteomic study on the related cardiac glycoside 17βH-neriifolin in SKOV-3 ovarian cancer cells identified several proteins that were differentially expressed upon treatment. iiarjournals.org Analysis of these protein changes revealed their involvement in critical cellular processes leading to apoptosis. iiarjournals.org

Key proteins identified in the 17βH-neriifolin study included:

Down-regulated proteins: Pyruvate kinase (PKM), Heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and Vimentin (VIM). The down-regulation of PKM is significant as its overexpression is linked to tumor growth, while HNRNPA1 is an oncoprotein involved in inhibiting apoptosis. iiarjournals.org

Up-regulated proteins: Transgelin (TAGLN1). iiarjournals.org

Integrative analysis of proteomics and transcriptomics data can reveal complex regulatory networks and feedback loops. mdpi.combiorxiv.org Such studies provide a comprehensive view of a compound's impact, moving beyond a single target to understand its effect on the entire cellular system, which is crucial for identifying biomarkers and potential off-target effects. nih.gov

In Vitro Pharmacological and Pharmacodynamic Studies for Efficacy Assessment

In vitro pharmacological and pharmacodynamic (PD) studies are essential for quantifying the efficacy of Tanghinigenin. These studies aim to establish a clear dose-response relationship and determine key efficacy parameters. europa.eu A fundamental component of this assessment is the determination of the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

Cytotoxicity assays are central to these studies. Common methods include the sulforhodamine B (SRB) assay, which measures cell protein content, and viability assays like the resazurin (B115843) reduction assay, which measures metabolic activity. promega.comiiarjournals.org Through these assays, the cytotoxic potency of Tanghinigenin has been demonstrated across various cancer cell lines.

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Tanghinin (B1259762) | KB (Oral cavity cancer) | 0.0006 | nih.gov |

| BC (Breast cancer) | 0.0019 | nih.gov | |

| NCI-H187 (Small cell lung cancer) | 0.0016 | nih.gov | |

| Deacetyltanghinin (B1259445) | KB (Oral cavity cancer) | 0.0028 | nih.gov |

| BC (Breast cancer) | 0.0049 | nih.gov | |

| NCI-H187 (Small cell lung cancer) | 0.0043 | nih.gov |

The primary pharmacodynamic effect of cardiac glycosides like Tanghinigenin is the inhibition of the Na+/K+-ATPase pump. nih.govresearchgate.net This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular calcium, which can trigger apoptotic cell death pathways. researchgate.net Pharmacodynamic models aim to connect this target engagement with the ultimate functional response (i.e., cell death), providing a mechanistic link to the observed efficacy. europa.eu

Optimization of Pre-clinical Models for Translational Research

A significant challenge in drug development is the translation of pre-clinical findings into clinical success. Optimizing pre-clinical models for Tanghinigenin investigations is crucial to enhance their predictive power. nih.gov This involves moving beyond simplistic models and embracing systems that better reflect human disease and physiology.

Key strategies for optimizing pre-clinical models include:

Advancing from 2D to 3D Cultures: As discussed, 3D models that incorporate features of the tumor microenvironment offer a more physiologically relevant testing platform than traditional 2D monolayers. crestoptics.com The development of scalable and reproducible 3D models is a priority for their broader use in screening.

Using Human-Derived Material: To mitigate issues of species-specificity, where a compound may have different effects in animal cells versus human cells, the use of human cell lines and patient-derived tissues (organoids) is paramount. europa.eu

Modeling Heterogeneity: Cancer is a heterogeneous disease. Pre-clinical models should aim to capture this diversity by using a panel of cell lines representing different subtypes of a cancer or by developing co-culture models that include not just cancer cells but also stromal cells like fibroblasts, which are part of the tumor microenvironment.

Integrating Multi-Omics: Combining transcriptomics, proteomics, and metabolomics provides a systems-level understanding of a drug's effect. mdpi.com This integrated approach can uncover complex mechanisms and identify robust biomarkers that are more likely to be translationally relevant. biorxiv.org

Ensuring Quality and Reproducibility: The concept of 'Good Agricultural Practices' (GAP) for the sourcing of natural products and standardized protocols for all in vitro assays are foundational for ensuring the quality and reproducibility of pre-clinical data. core.ac.uk

By employing these advanced and optimized models, the pre-clinical evaluation of Tanghinigenin can yield more reliable and translatable data, providing a stronger foundation for potential future clinical development.

Future Perspectives in Tanghinigenin Research

Exploration of Uninvestigated Biological Activities

While tanghinigenin, a cardiac glycoside from plants like Cerbera manghas, has been noted for its apoptotic effects in cancer cells, its full range of biological activities remains largely uncharted. ipn.mxnih.govphysiology.org Future research should pivot towards exploring novel therapeutic applications beyond its current scope. Investigations could delve into its potential as an antiviral, anti-inflammatory, or immunomodulatory agent. nih.gov Given that other cardiac glycosides have demonstrated a variety of biological effects, it is plausible that tanghinigenin possesses a broader therapeutic potential. mdpi.comiiarjournals.org

A key area of future investigation is its effect on non-cancerous disease models. For instance, its impact on cardiovascular conditions beyond the typical cardiac glycoside action, or its potential neuroprotective effects, are yet to be explored. nih.gov Furthermore, understanding its interaction with various cellular signaling pathways, apart from the well-documented apoptosis induction, could unveil new therapeutic targets. jci.orgjci.org Research into its influence on cellular processes such as autophagy, cellular senescence, and DNA repair mechanisms could provide valuable insights.

Development of Highly Selective Tanghinigenin Analogues

The therapeutic utility of cardiac glycosides is often hampered by their narrow therapeutic index and cardiotoxicity. bjmu.edu.cn A significant future direction for tanghinigenin research lies in the rational design and synthesis of analogues with improved selectivity and reduced toxicity. ufmg.br By modifying its chemical structure, it may be possible to enhance its affinity for specific cancer cell targets while minimizing its effects on healthy tissues, particularly the heart.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. ufmg.br Computational modeling and in silico docking studies can predict how structural modifications to the tanghinigenin molecule might alter its binding to target proteins. ufmg.br For example, altering the sugar moiety or the lactone ring could lead to derivatives with enhanced anticancer activity and a better safety profile. mdpi.comacs.org The synthesis and subsequent biological evaluation of these novel analogues will be a critical step in developing tanghinigenin-based therapeutics that are both potent and safe for clinical use.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Tanghinigenin

Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of tanghinigenin analogues, aiding in the selection of candidates with favorable pharmacokinetic profiles. frontiersin.org Furthermore, AI can be employed to analyze high-throughput screening data to identify synergistic interactions between tanghinigenin and other anticancer drugs, potentially leading to more effective combination therapies. nih.gov The application of these in silico methods can significantly streamline the preclinical development of tanghinigenin-based drugs. openreview.netnih.gov

Integrative Omics Approaches for Comprehensive Mechanism Elucidation

To gain a holistic understanding of tanghinigenin's mechanism of action, future research should employ integrative omics approaches. iiarjournals.org This involves the combined analysis of genomics, proteomics, and metabolomics data from cells or tissues treated with tanghinigenin. physiology.org Proteomics can identify the full spectrum of proteins that are differentially expressed or post-translationally modified upon tanghinigenin treatment, offering a global view of the cellular response. iiarjournals.orgresearchgate.net

Metabolomics can reveal changes in the cellular metabolic profile, highlighting metabolic pathways that are perturbed by tanghinigenin. physiology.org By integrating these multi-omics datasets, researchers can construct comprehensive signaling networks that illustrate the intricate molecular mechanisms underlying tanghinigenin's effects. This approach will not only refine our understanding of its anticancer properties but may also uncover novel biomarkers to predict treatment response.

Expanding Pre-clinical Model Complexity for Advanced Insights

To better predict the clinical efficacy of tanghinigenin and its analogues, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Future research should utilize more complex and physiologically relevant pre-clinical models, such as three-dimensional (3D) organoids and in vivo animal models. nih.govnih.govwhiterose.ac.uk Organoid cultures, which are self-organizing 3D structures derived from stem cells, can more accurately recapitulate the complex architecture and cellular heterogeneity of human tumors. nih.govubc.ca

Testing tanghinigenin on tumor organoids derived from patients could provide a more accurate prediction of individual treatment responses, paving the way for personalized medicine. nih.gov Furthermore, in vivo studies using animal models are essential to evaluate the pharmacokinetics, efficacy, and potential toxicity of tanghinigenin derivatives in a whole-organism context. mdpi.comiiarjournals.org These advanced pre-clinical models will provide crucial data to guide the clinical development of tanghinigenin-based therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.